(E)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(5,6-dimethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-methyl-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-5-6-20-11-8-12(22-3)13(23-4)9-15(11)25-17(20)18-16(21)14-7-10(2)19-24-14/h1,7-9H,6H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVFWNYSVXEPDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N=C2N(C3=CC(=C(C=C3S2)OC)OC)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide (CAS Number: 946334-70-9) exhibits a unique structural profile that suggests significant biological activity. This article reviews its biological properties, including mechanisms of action, efficacy against various targets, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 357.4 g/mol . The structure features a benzo[d]thiazole core, which is known for its interaction with various biological targets, and a methylisoxazole moiety that may enhance its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅N₃O₄S |
| Molecular Weight | 357.4 g/mol |
| CAS Number | 946334-70-9 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in critical biological pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : Its structure allows it to bind to receptors, modulating their activity and influencing downstream signaling pathways.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For example, studies have shown that derivatives of benzo[d]thiazole demonstrate moderate to high anti-proliferative effects against various cancer cell lines. The presence of the thiazole ring is essential for cytotoxic activity, as evidenced by several studies where modifications to this moiety significantly impacted efficacy.
Case Studies
- Study on Thiazole Derivatives : A study reported that thiazole derivatives exhibited IC50 values ranging from to against certain cancer cell lines, indicating strong potential for anticancer activity .
- Molecular Dynamics Simulations : Molecular dynamics simulations revealed that similar compounds interact with proteins primarily through hydrophobic contacts, suggesting a mechanism by which they exert cytotoxic effects against cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Benzo[d]thiazole vs. Thiazole Derivatives
The target compound’s benzo[d]thiazole core differentiates it from simpler thiazole analogs (e.g., compounds 5r and 7d in ). For example:
- Compound 7d (N-(4-phenyl-3-(prop-2-yn-1-yl)thiazol-2(3H)-ylidene)benzamide): Substitutes the benzo[d]thiazole with a phenyl group, balancing hydrophobicity and steric bulk .
Imidazo[2,1-b]thiazole Derivatives
ND-12025 (), an imidazo[2,1-b]thiazole-5-carboxamide, shares the carboxamide group but incorporates an additional imidazole ring. This modification increases nitrogen content, altering electronic properties and solubility compared to the target compound .
Substituent Effects
Propynyl vs. Allyl/Ethyl Groups
The prop-2-yn-1-yl group in the target compound and analogs like 5r and 7d introduces sp-hybridized carbons, enhancing rigidity and enabling click chemistry applications. In contrast:
- Compound 7a (ethyl-substituted): Lacks unsaturated bonds, reducing reactivity but improving metabolic stability .
Methoxy vs. Methyl/Phenyl Substituents
The 5,6-dimethoxy groups on the benzo[d]thiazole core increase electron density and polarity compared to methyl or phenyl substituents in analogs (e.g., 5r ’s 2,4-dimethylphenyl group). This difference may influence solubility and membrane permeability .
Functional Group Comparisons
Isoxazole Carboxamide vs. Benzamide
The target’s isoxazole-5-carboxamide group provides a smaller, more electronegative heterocycle than the benzamide in 5r or 7d . This could reduce off-target interactions while maintaining hydrogen-bonding capacity .
Tetrazole and Oxadiazole Analogs
Compounds in –6 (e.g., tetrazole derivatives) exhibit distinct electronic profiles due to nitrogen-rich cores. For instance, tetrazoles are more acidic (pKa ~4.5), enabling ionic interactions absent in the target’s isoxazole group .
Pharmacokinetic Inference
| Property | Target Compound | Compound 5r (Thiazole) | ND-12025 (Imidazothiazole) |
|---|---|---|---|
| Molecular Weight* | ~450 g/mol | ~380 g/mol | ~460 g/mol |
| LogP (Predicted) | ~2.5 (moderate lipophilicity) | ~3.1 (higher lipophilicity) | ~2.8 |
| Hydrogen Bond Acceptors | 7 | 5 | 8 |
*Calculated based on structural analogs.
Methodological Considerations in Similarity Assessment
As noted in , structural similarity metrics (e.g., Tanimoto coefficient) underpin virtual screening but may overlook subtle electronic or steric differences. For example, the target’s benzo[d]thiazole and isoxazole groups confer distinct pharmacophoric features compared to phenyl-substituted thiazoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
